7-(4-bromophenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
7-(4-bromophenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of a bromophenyl group, a phenyl group, and a piperidinyl group attached to a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactionsThe piperidinyl group is then introduced via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
7-(4-bromophenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Brorphine: A piperidine-based compound with similar structural features.
Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with a similar pyrimidine core but different substituents.
Uniqueness
7-(4-bromophenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H21BrN4 |
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Molecular Weight |
433.3 g/mol |
IUPAC Name |
7-(4-bromophenyl)-5-phenyl-4-piperidin-1-ylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H21BrN4/c24-18-9-11-19(12-10-18)28-15-20(17-7-3-1-4-8-17)21-22(25-16-26-23(21)28)27-13-5-2-6-14-27/h1,3-4,7-12,15-16H,2,5-6,13-14H2 |
InChI Key |
MRYGNNRJSTWDGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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